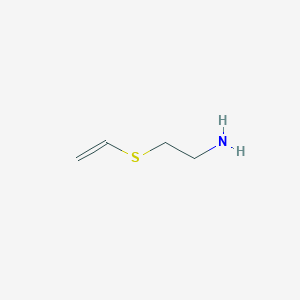

2-Vinylthioethylamine

Description

2-Vinylthioethylamine (systematic name: 2-(vinylthio)ethanamine) is an organosulfur compound characterized by a primary amine (-NH₂) attached to an ethyl chain bearing a vinylthio (-S-CH₂-CH₂) substituent. Its applications may span organic synthesis, polymer chemistry, or pharmaceutical intermediates, though further studies are required to confirm these uses.

Properties

Molecular Formula |

C4H9NS |

|---|---|

Molecular Weight |

103.19 g/mol |

IUPAC Name |

2-ethenylsulfanylethanamine |

InChI |

InChI=1S/C4H9NS/c1-2-6-4-3-5/h2H,1,3-5H2 |

InChI Key |

JEIWZOOQUZYRFS-UHFFFAOYSA-N |

Canonical SMILES |

C=CSCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Thiopheneethylamine (CAS 30433-91-1)

- Structure : Features a thiophene ring (aromatic sulfur heterocycle) linked to an ethylamine backbone.

- Molecular Formula : C₆H₉NS

- Molecular Weight : 127.21 g/mol

- Key Properties :

- Comparison :

- The thiophene ring confers aromatic stability, reducing reactivity compared to the alkenyl vinylthio group in 2-vinylthioethylamine.

- Applications: Likely used in heterocyclic chemistry or as a ligand in catalysis due to sulfur’s electron-rich nature.

[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine (CAS 790263-41-1)

- Structure : Branched ethylamine with a thiophene substituent and dimethylamine group.

- Molecular Formula : C₈H₁₄N₂S

- Molecular Weight : 170.28 g/mol

- Key Properties :

- Comparison :

- The dimethyl substitution likely enhances lipophilicity, making it more suitable for biological membrane penetration.

- Reactivity: Less prone to oxidation or Schiff base formation than primary amines.

2-(2-Methoxyphenoxy)ethylamine

- Structure: Ethylamine with a methoxyphenoxy substituent (oxygen-based aromatic group).

- Molecular Formula: C₉H₁₃NO₂ (inferred from preparation data)

- Key Properties :

- Applications: Used in synthesizing carvedilol (antihypertensive drug), highlighting pharmaceutical utility distinct from sulfur-based amines .

Tabulated Comparison of Key Parameters

Research Implications and Gaps

- Reactivity : The vinylthio group in this compound may enable unique thiol-ene or Michael addition reactions, unlike aromatic thiophene or oxygen-based analogs.

- Stability : Aromatic thiophene derivatives (e.g., 2-thiopheneethylamine) are more thermally stable, whereas vinylthio groups could confer sensitivity to light or oxidation.

- Biological Activity: Dimethyl-substituted amines (e.g., [2-amino-1-(thiophen-2-yl)ethyl]dimethylamine) show enhanced bioavailability, suggesting that this compound’s primary amine could be modified for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.